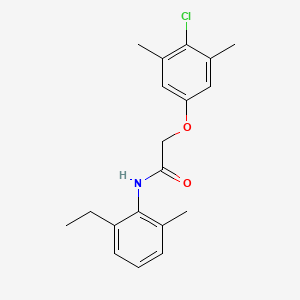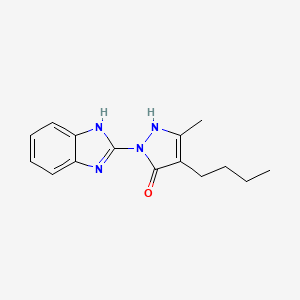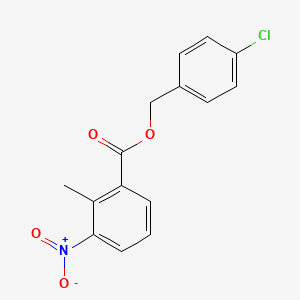
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide, also known as A771726, is a synthetic compound that has shown potential as a treatment for autoimmune diseases.
Mécanisme D'action
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide works by inhibiting the activity of dihydroorotate dehydrogenase (DHODH), an enzyme that is involved in the synthesis of pyrimidine nucleotides. By inhibiting DHODH, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide reduces the production of new T and B cells, which are involved in the immune response. This leads to a reduction in inflammation and a suppression of the immune response.
Biochemical and Physiological Effects
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide has also been shown to reduce the proliferation of T and B cells, which are involved in the immune response. In addition, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide has been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also highly pure, which makes it ideal for use in biochemical assays. However, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in certain assays. In addition, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide has a short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for the study of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide. One area of research is the development of new formulations of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide that are more water-soluble and have a longer half-life. Another area of research is the study of the long-term effects of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide on the immune system. Finally, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide could be studied for its potential use in the treatment of other diseases such as cancer and viral infections.
Conclusion
In conclusion, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide is a synthetic compound that has shown potential as a treatment for autoimmune diseases. It works by inhibiting the activity of DHODH, which leads to a reduction in inflammation and a suppression of the immune response. 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide, including the development of new formulations and the study of its long-term effects.
Méthodes De Synthèse
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide involves several steps, including the reaction of 2,6-dimethylaniline with 4-chloro-3,5-dimethylphenol to form 2-(4-chloro-3,5-dimethylphenoxy)-N-(2,6-dimethylphenyl)acetamide. This intermediate is then reacted with 2-ethyl-6-methylphenyl isocyanate to form the final product, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide. The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide has been optimized to produce a high yield of pure compound.
Applications De Recherche Scientifique
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide has been extensively studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. It has been shown to be effective in reducing inflammation and suppressing the immune response. 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide has also been studied for its potential use in the treatment of other diseases such as psoriasis and inflammatory bowel disease.
Propriétés
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-5-15-8-6-7-12(2)19(15)21-17(22)11-23-16-9-13(3)18(20)14(4)10-16/h6-10H,5,11H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXSPVTWYOFKRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)COC2=CC(=C(C(=C2)C)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(butyrylamino)phenyl]-1-naphthamide](/img/structure/B5852700.png)

![1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}indoline](/img/structure/B5852721.png)

![5-[(3-ethoxybenzoyl)amino]isophthalic acid](/img/structure/B5852727.png)
![2-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-N'-[1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B5852739.png)



![N-{4-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]phenyl}acetamide](/img/structure/B5852772.png)

![3-methyl-1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5852790.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopentylacetamide](/img/structure/B5852801.png)
![N'-[4-(allyloxy)-3-methoxybenzylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5852812.png)